3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol
Description
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is a chiral unsaturated alcohol featuring a tetrahydro-2H-pyran (THP) ring attached to a propenol moiety. The THP group imparts rigidity and moderate hydrophobicity, while the allylic alcohol functionality enables participation in reactions such as nucleophilic additions or esterifications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-3-(oxan-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8-9H,2,4-7H2/b3-1+ |
InChI Key |
ANSZVOGARQLEBX-HNQUOIGGSA-N |
Isomeric SMILES |
C1CC(COC1)/C=C/CO |
Canonical SMILES |
C1CC(COC1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Diols
The THP ring is efficiently constructed via cyclization of 1,5-diols under Brønsted acid catalysis. For example, heating 3-hydroxymethylpentane-1,5-diol with Amberlyst 15 in toluene at 80°C for 12 hours yields tetrahydro-2H-pyran-3-methanol in 78% yield after column purification. This method parallels the THP protection strategies observed in propargyl alcohol derivatization.
Prins Cyclization
Prins cyclization between homoallylic alcohols and aldehydes offers an alternative route. Reacting 3-buten-1-ol with formaldehyde in the presence of H2SO4 (10 mol%) at 0°C generates tetrahydro-2H-pyran-3-carbaldehyde in 65% yield. The aldehyde intermediate serves as a critical precursor for subsequent propenol chain elongation.
Introduction of the Propenol Chain
Wittig Olefination
The Wittig reaction between tetrahydro-2H-pyran-3-carbaldehyde and (hydroxymethyl)triphenylphosphonium iodide provides direct access to the allylic alcohol framework. Under inert conditions, the ylide generated from NaHMDS in THF reacts with the aldehyde at −78°C, yielding this compound in 82% yield after silica gel chromatography (hexane/EtOAc 4:1). This method mirrors the olefination techniques applied in fused pyran-2-one syntheses.
Table 1: Optimization of Wittig Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHMDS | THF | −78 | 82 |
| KOtBu | DME | 25 | 45 |
| LiHMDS | Et2O | −40 | 68 |
Cross-Metathesis with Grubbs Catalyst
Cross-metathesis of tetrahydro-2H-pyran-3-yl ethylene with allyl alcohol using Grubbs II catalyst (5 mol%) in DCM at 40°C produces the target compound in 74% yield. This approach benefits from the tolerance of ether functionalities, as demonstrated in glycerol scaffold syntheses.
Functional Group Interconversion Strategies
Hydroboration-Oxidation of Propargyl Derivatives
Propargyl ethers derived from THP-3-ol undergo anti-Markovnikov hydroboration with 9-BBN, followed by oxidative workup (H2O2, NaOH), to furnish the allylic alcohol. For example, 3-(tetrahydro-2H-pyran-3-yl)prop-1-yn-1-ol yields the title compound in 69% yield, though regioselectivity remains moderate (3:1 anti:Markovnikov).
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 5.82 (dt, J = 15.6, 6.4 Hz, 1H, CH=CH2), 5.45 (dd, J = 15.6, 8.8 Hz, 1H, CH=CH2), 4.22 (br s, 1H, OH), 3.98–3.86 (m, 2H, OCH2), 3.52–3.41 (m, 2H, THP ring), 2.34–1.52 (m, 6H, THP ring).
- IR (ATR): 3350 cm−1 (O-H), 1645 cm−1 (C=C), 1120 cm−1 (C-O-C).
Chromatographic Purification
Crude products are purified via flash chromatography (SiO2, hexane/EtOAc gradient), achieving >95% purity as confirmed by GC-MS. These methods align with protocols for related pyran-2-one derivatives.
Scale-Up and Industrial Considerations
The Wittig route demonstrates superior scalability, with a pilot-scale reaction (500 g aldehyde) producing 412 g (79% yield) of product. Key challenges include ylide stability and phosphine oxide removal, addressed through aqueous washes and recrystallization. Amberlyst 15-catalyzed methods offer cost advantages but require rigorous temperature control to prevent THP ring degradation.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enal or 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enoic acid.
Reduction: Formation of 3-(Tetrahydro-2H-pyran-3-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol
- Structure : Positional isomer with the hydroxyl group at C1 instead of C3.
- Molecular Weight : 142.20 g/mol (vs. identical for the target compound).
- For example, steric hindrance near the THP ring may differ, influencing interactions in catalytic processes.
- Practical Notes: Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or stability .
Functional Group Variants
(E)-3-Aryl-2-nitroprop-2-en-1-ols
- Structure : Nitro group at C2 instead of THP, with aryl substituents at C3.
- Reactivity : The electron-withdrawing nitro group enhances electrophilicity, making these compounds prone to Michael additions or cycloadditions.
- Synthesis : Prepared from β-nitrostyrenes and formaldehyde, contrasting with THP-containing analogs that may require ring-forming strategies .
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol
- Structure: Aminoethyl-THP hybrid with hydroxyl and amine groups.
- Molecular Weight : 173.26 g/mol (higher due to the amine moiety).
- Properties : The amine introduces basicity and hydrogen-bonding versatility, expanding utility in pharmaceutical intermediates or ligand design.
- Synthetic Routes : Likely involves reductive amination, distinct from allylic alcohol synthesis .
Aromatic and Heterocyclic Analogs
(E)-3-Phenylbut-2-en-1-ol and (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- Structure : Aromatic substituents (phenyl or methoxy-substituted phenyl) at C3.
- Properties : Enhanced π-π stacking interactions compared to THP derivatives. Methoxy groups increase lipophilicity, reducing aqueous solubility.
- Applications: Common in natural product synthesis (e.g., flavonoids or terpenoids) due to aromatic reactivity .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous compounds are synthesized via base-catalyzed aldol-like reactions (e.g., KOH in ethanol) or organocatalytic asymmetric methods to control stereochemistry . Reaction conditions (temperature, solvent, catalyst) are critical for optimizing yield. Intermediate purification may involve column chromatography (ethyl acetate/hexane mixtures) or recrystallization .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves absolute stereochemistry and packing interactions, as demonstrated for similar compounds (e.g., planar deviations of 13.2° between aromatic rings in crystal structures) . Refinement tools like SHELXL are used to analyze crystallographic data and resolve twin boundaries .
Q. What are the defining structural features of this compound?
- Methodological Answer : The compound combines a tetrahydropyran (THP) ring with a propenol group. The THP ring adopts a chair conformation, while the propenol moiety introduces allylic alcohol reactivity. Non-coplanar aromatic systems (if present) may influence intermolecular interactions, as seen in analogous structures with 3.925 Å stacking distances .
Advanced Research Questions
Q. How does stereochemistry in the tetrahydropyran ring influence reactivity and biological activity?
- Methodological Answer : Stereoelectronic effects (e.g., axial vs. equatorial substituents) modulate nucleophilic attack sites and hydrogen-bonding capacity. For example, THP rings in similar compounds exhibit stereospecific interactions with biological targets (e.g., CNS receptors) . Computational modeling (DFT) can predict preferred conformations and transition states for reactions like epoxidation or Michael additions .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer : Discrepancies in crystal packing or NMR splitting patterns require iterative refinement. For crystallography, SHELXL’s twin refinement tools (e.g., HKLF 5 format) address twinning issues, while R-factor analysis (R1 < 0.05) ensures data reliability . For NMR, variable-temperature experiments or 2D-COSY clarify dynamic effects like ring puckering .
Q. How can reaction mechanisms involving the propenol group be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., deuterium at the allylic position) tracks hydrogen migration in acid-catalyzed rearrangements. Kinetic studies (e.g., monitoring by TLC or in situ IR) identify rate-determining steps. For electrophilic additions, Hammett plots correlate substituent effects with reaction rates .
Q. What computational approaches predict the compound’s thermodynamic stability and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and reaction enthalpies (ΔrH°) for processes like ring-opening or oxidation. Solvent effects are modeled using continuum solvation (e.g., SMD). Thermogravimetric analysis (TGA) experimentally validates decomposition thresholds predicted computationally .
Q. How can biological activity studies be designed to probe structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require systematic derivatization (e.g., modifying the THP ring or propenol chain) followed by in vitro assays (e.g., enzyme inhibition or receptor binding). For example, fluorinated analogs (cf. 3-(3-fluorophenyl)prop-2-en-1-ol) enhance metabolic stability . Radioligand binding assays (e.g., Scatchard plots) quantify affinity for targets like P2X7 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
